![molecular formula C17H20N2O4S B12619675 N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea CAS No. 921766-23-6](/img/structure/B12619675.png)
N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is an organic compound characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups attached to a thiourea core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiourea under specific conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the thiourea moiety can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenyl)thiourea: Similar structure but lacks the hydroxyl groups.
N-Vanillyldecanamide: Contains a similar phenolic structure but with different functional groups.
Uniqueness
N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is unique due to the presence of both hydroxyl and methoxy groups on the phenyl rings, which can enhance its reactivity and potential biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
921766-23-6 |
|---|---|
Molekularformel |
C17H20N2O4S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O4S/c1-22-15-7-11(3-5-13(15)20)9-18-17(24)19-10-12-4-6-14(21)16(8-12)23-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,24) |
InChI-Schlüssel |
JZGWIGJECOIZFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNC(=S)NCC2=CC(=C(C=C2)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



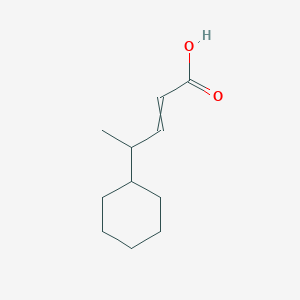
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)
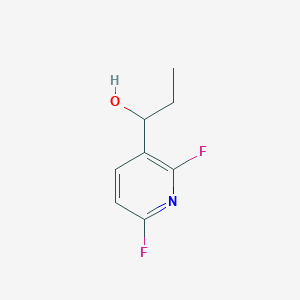
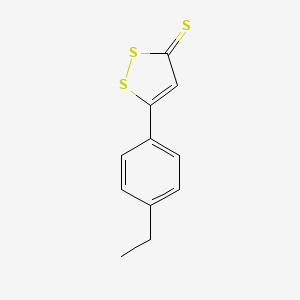
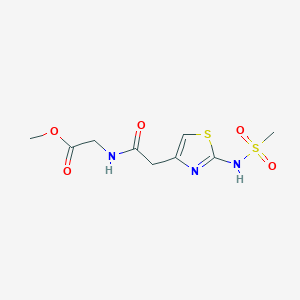
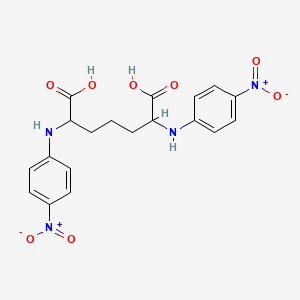
![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)
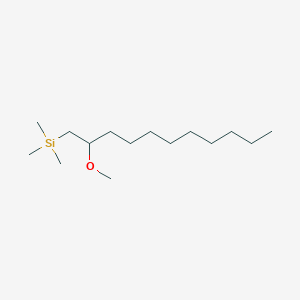
![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
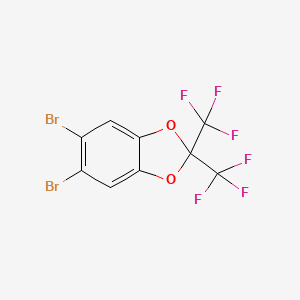
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
